1-Cyclohexyl-3,3-dimethylbutan-2-one

Description

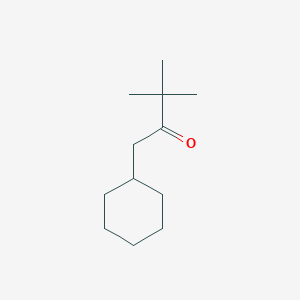

1-Cyclohexyl-3,3-dimethylbutan-2-one is a ketone derivative characterized by a cyclohexyl group attached to the first carbon of a 3,3-dimethylbutan-2-one scaffold. Its molecular formula is C₁₂H₂₂O, with a molecular weight of 182.30 g/mol and an IUPAC name of 4-cyclohexyl-3,3-dimethylbutan-2-one (notably, positional isomerism may arise depending on substituent numbering) . Its steric profile is influenced by the bulky 3,3-dimethyl and cyclohexyl groups, which impact reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-cyclohexyl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMNILHGXBTYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3,3-dimethylbutan-2-one under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylidene-3,3-dimethylbutan-2-one. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted ketones and alcohols

Scientific Research Applications

1-Cyclohexyl-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl group can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-cyclohexyl-3,3-dimethylbutan-2-one with key analogs sharing the 3,3-dimethylbutan-2-one core:

Key Structural and Functional Differences:

Substituent Complexity: The benzimidazole and benzoquinazoline derivatives () introduce aromatic and heterocyclic systems, enhancing π-π stacking and hydrogen-bonding capabilities compared to the simpler cyclohexyl analog. The chlorophenoxy-imidazole derivative () combines halogenated and nitrogen-rich groups, likely contributing to its regulatory restrictions.

Lipophilicity and Bioactivity: The cyclohexyl analog’s moderate lipophilicity (XLogP3 = 3.9) suggests utility in lipid-rich environments, whereas benzimidazole derivatives may exhibit higher solubility in polar aprotic solvents. The imidazole-containing compound’s bioactivity aligns with known toxicity profiles of nitrogenous heterocycles .

Steric Effects :

- Bulky substituents (e.g., benzimidazole-thioether in ) introduce steric hindrance, reducing nucleophilic attack at the ketone group. This contrasts with the cyclohexyl analog, where steric effects primarily influence conformational stability .

Biological Activity

1-Cyclohexyl-3,3-dimethylbutan-2-one is a ketone compound with a unique structure that combines a cyclohexyl group with a highly substituted butanone backbone. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and interactions with biological systems.

This compound has the molecular formula and exhibits the following properties:

- Molecular Weight : 182.31 g/mol

- Solubility : Very soluble in organic solvents; solubility in water is limited.

- Log P : Indicates moderate lipophilicity, which may influence its interaction with biological membranes.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds and participate in hydrophobic interactions with active sites of enzymes, influencing their catalytic activity. Additionally, the cyclohexyl group enhances its interaction with lipid membranes, potentially affecting membrane fluidity and function .

Key Interactions

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways within cells.

In Vitro Studies

Research has shown that this compound exhibits various biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces cytokine production |

These findings highlight its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use in developing new antibacterial agents .

- Anti-inflammatory Effects : In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It demonstrated a reduction in pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases.

Toxicological Profile

The safety profile of this compound is an essential consideration for its application in medicine and industry. Preliminary toxicological assessments indicate:

- Acute Toxicity : Low toxicity observed at standard exposure levels.

- Chronic Exposure Risks : Further studies are needed to evaluate long-term effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, Antimicrobial |

| Pinacolone (3,3-Dimethylbutan-2-one) | Similar structure without cyclohexyl | Limited biological activity |

| Cyclohexylmethyl ketone | Different substitution pattern | Moderate activity |

This table illustrates the unique properties of this compound compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.